molecular formula C7H3BrF4O B1282908 (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol CAS No. 75865-45-1

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol

Cat. No.: B1282908
CAS No.: 75865-45-1
M. Wt: 259 g/mol
InChI Key: CANKYTKGBSRIPN-UHFFFAOYSA-N
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Description

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is an organic compound with the molecular formula C7H3BrF4O It is characterized by the presence of a bromine atom and four fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group

Scientific Research Applications

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol typically involves the reduction of (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxymethyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde or (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid, depending on the oxidizing agent used.

    Reduction: The compound can be further reduced to (4-Bromo-2,3,5,6-tetrafluorophenyl)methane using strong reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

  • Oxidation products include (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde and (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid.
  • Reduction products include (4-Bromo-2,3,5,6-tetrafluorophenyl)methane.
  • Substitution products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

  • (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde
  • (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid
  • (4-Bromo-2,3,5,6-tetrafluorophenyl)methane

Comparison: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is unique due to the presence of a hydroxymethyl group, which imparts different chemical properties compared to its analogs. For example, (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde contains an aldehyde group, making it more reactive in oxidation reactions, while (4-Bromo-2,3,5,6-tetrafluorophenyl)methane lacks the hydroxyl functionality, affecting its solubility and reactivity.

Properties

IUPAC Name

(4-bromo-2,3,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKYTKGBSRIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546336
Record name (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75865-45-1
Record name (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (1.0 g) was added portionwise over a period of 30 minutes to a stirred solution of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde (8.2 g) in methanol (80 cm3) whilst the temperature was maintained within the range from -5° C. to +5° C., after which the mixture was stirred for 2 hours at the ambient temperature (ca. 18° C.). The mixture was poured into water and the precipitated white solid collected by filtration, washed with water and air dried to yield 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol (7.5 g), m.p. 60°-62° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
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